1-(2-Amino-4-chloro-5-methoxyphenyl)ethan-1-ol
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Overview
Description
1-(2-Amino-4-chloro-5-methoxyphenyl)ethan-1-ol is an organic compound with a complex structure that includes an amino group, a chloro group, and a methoxy group attached to a phenyl ring, along with an ethan-1-ol moiety
Preparation Methods
The synthesis of 1-(2-Amino-4-chloro-5-methoxyphenyl)ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 4-chloro-2-methoxyaniline, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Alkylation: The intermediate is then subjected to alkylation using ethylene oxide or a similar reagent to introduce the ethan-1-ol moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(2-Amino-4-chloro-5-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chloro group or to convert the amino group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Amino-4-chloro-5-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It serves as an intermediate in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-chloro-5-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the chloro and methoxy groups can influence the compound’s binding affinity and specificity. The ethan-1-ol moiety may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
1-(2-Amino-4-chloro-5-methoxyphenyl)ethan-1-ol can be compared with similar compounds such as:
1-(2-Amino-4-chloro-5-methylphenyl)ethan-1-ol: This compound has a methyl group instead of a methoxy group, which can affect its chemical reactivity and biological activity.
1-(2-Amino-4-chloro-5-methoxyphenyl)propan-1-ol: This compound has a propan-1-ol moiety instead of ethan-1-ol, which can influence its physical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12ClNO2 |
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Molecular Weight |
201.65 g/mol |
IUPAC Name |
1-(2-amino-4-chloro-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-5(12)6-3-9(13-2)7(10)4-8(6)11/h3-5,12H,11H2,1-2H3 |
InChI Key |
PMIXJINAIQJBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1N)Cl)OC)O |
Origin of Product |
United States |
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